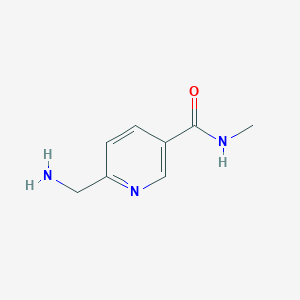

6-(Aminomethyl)-N-methylpyridine-3-carboxamide

CAS No.:

Cat. No.: VC17643418

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 6-(aminomethyl)-N-methylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C8H11N3O/c1-10-8(12)6-2-3-7(4-9)11-5-6/h2-3,5H,4,9H2,1H3,(H,10,12) |

| Standard InChI Key | BRJRJJDYFNZVDH-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)C1=CN=C(C=C1)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-(Aminomethyl)-N-methylpyridine-3-carboxamide features a pyridine ring substituted at the 3-position with a carboxamide group and at the 6-position with an aminomethyl moiety. The N-methyl group on the carboxamide further differentiates its structure from related analogs. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1523072-63-0 | |

| Molecular Formula | ||

| Molecular Weight | 165.19 g/mol | |

| Purity | ≥95% |

The compound’s structure aligns with derivatives explored for dipeptidyl peptidase-4 (DPP-4) inhibition, though direct evidence for this application is absent .

Spectral Data

While specific spectral data (e.g., -NMR, IR) for 6-(Aminomethyl)-N-methylpyridine-3-carboxamide is unavailable, analogous compounds such as 2-amino-6-methylpyridine exhibit characteristic absorptions:

These features suggest that similar analytical techniques would apply to the target compound.

Synthesis and Production

Synthetic Pathways

The synthesis of aminomethyl-pyridines typically involves catalytic hydrogenation of cyano precursors or reductive amination strategies . For example:

-

Cyano Group Reduction: A 3-cyano-pyridine intermediate is hydrogenated using Raney nickel or palladium catalysts to yield the aminomethyl group .

-

Amide Coupling: Carboxylic acid derivatives are coupled with amines using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) .

Although the exact route for 6-(Aminomethyl)-N-methylpyridine-3-carboxamide is undisclosed, its structure suggests a multistep synthesis involving:

-

Introduction of the carboxamide via coupling of pyridine-3-carboxylic acid with methylamine.

-

Aminomethylation at the 6-position through reductive amination or nitrile reduction.

Challenges in Scale-Up

The compound’s discontinued status implies scalability issues, potentially due to:

-

Low yields in critical steps (e.g., selective hydrogenation).

-

Stability concerns under reaction conditions.

Pharmacological Applications and Mechanisms

| Compound | DPP-4 IC (nM) | DPP-8 Selectivity | Source |

|---|---|---|---|

| 5-Aminomethyl-4-(2,4-dichlorophenyl)-6-methyl-pyridine-2-carboxamide | 10 | 660-fold | |

| 6-(Aminomethyl)-N-methylpyridine-3-carboxamide | Not tested | Not tested | — |

Selectivity Considerations

Selectivity over related proteases (e.g., DPP-8) is critical to avoiding off-target effects . The N-methyl carboxamide in 6-(Aminomethyl)-N-methylpyridine-3-carboxamide may reduce binding to non-target enzymes, but empirical validation is needed.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment . Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would confirm the molecular ion at m/z 165.14 (M+H$$$$ ^+ ) and fragmentation patterns indicative of the aminomethyl and carboxamide groups.

Future Directions and Research Gaps

Biological Screening

Priority areas include:

Structural Optimization

Modifications to enhance solubility (e.g., polar substituents) or stability (e.g., prodrug formulations) could revitalize interest in this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume